2-Isopropyl-5-methoxypentan-1-amine

Catalog No.
S13615160
CAS No.
M.F
C9H21NO
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-5-methoxypentan-1-amine

Product Name

2-Isopropyl-5-methoxypentan-1-amine

IUPAC Name

5-methoxy-2-propan-2-ylpentan-1-amine

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C9H21NO/c1-8(2)9(7-10)5-4-6-11-3/h8-9H,4-7,10H2,1-3H3

InChI Key

SDAHISNBCFCOGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCOC)CN

2-Isopropyl-5-methoxypentan-1-amine is an organic compound characterized by its branched isopropyl group and a methoxy substituent on a pentane backbone. Its molecular formula is C9H21NOC_9H_{21}NO with a molecular weight of 159.27 g/mol. The compound features a primary amine functional group, which contributes to its reactivity and potential biological activity. The unique structural arrangement of this compound, including the combination of the isopropyl and methoxy groups, imparts distinct chemical properties that are valuable in various applications, particularly in organic synthesis and medicinal chemistry.

Typical for amines:

  • Oxidation: The amine group can be oxidized to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into different amine derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, facilitated by reagents like halogens or other nucleophiles.

The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield imines or oxides, while reduction can produce various amine derivatives.

The biological activity of 2-Isopropyl-5-methoxypentan-1-amine is an area of ongoing research. Preliminary studies suggest that the compound may interact with specific biological systems, potentially influencing various metabolic pathways. The amine group allows for hydrogen bonding with enzymes and receptors, which may lead to pharmacological effects. Additionally, the methoxy group could modulate the compound's stability and activity within biological contexts.

The synthesis of 2-Isopropyl-5-methoxypentan-1-amine can be achieved through several methods:

  • Alkylation Reaction: A common approach involves the alkylation of a primary amine with an appropriate alkyl halide. For example, reacting 2-isopropyl-5-methoxypentyl chloride with ammonia or a primary amine under basic conditions yields the desired amine.
  • Industrial Production: Large-scale synthesis typically employs similar alkylation reactions, which may include purification and distillation steps to ensure product quality.

2-Isopropyl-5-methoxypentan-1-amine has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis and as a building block for more complex molecules.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
  • Biological Research: Investigated for its interactions with biological systems, contributing to understanding various biochemical pathways.
  • Industrial Use: Utilized in producing specialty chemicals and materials.

Studies on the interactions of 2-Isopropyl-5-methoxypentan-1-amine with biological systems are essential for understanding its pharmacological potential. The compound's mechanism of action likely involves forming hydrogen bonds with specific molecular targets, influencing enzymatic activities and receptor interactions. This interaction profile is crucial for assessing its viability in drug development and therapeutic applications.

Several compounds share structural similarities with 2-Isopropyl-5-methoxypentan-1-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Isopropyl-5-methylphenolSimple branched structureKnown for antioxidant and anti-inflammatory properties.
2-Isopropyl-5-methylcyclohexyl heptanoateMore complex cyclic structureUsed as a permeation enhancer in pharmaceutical formulations.
5-Methoxyhexan-1-amineLonger carbon chainPotentially different biological activity due to chain length.
2-Methylamino-pentaneSimilar branched structureVariation in biological activity due to methyl substitution.
N,N-DiisopropylethylamineTertiary amineMore sterically hindered; different reactivity profile compared to primary amines.

The uniqueness of 2-Isopropyl-5-methoxypentan-1-amine lies in its specific combination of branched alkyl groups and functional groups, which may impart distinct pharmacological properties compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

159.162314293 g/mol

Monoisotopic Mass

159.162314293 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types